3-(Azidomethyl)benzoic acid
Overview
Description
Synthesis Analysis
There is limited information available on the synthesis of 3-(Azidomethyl)benzoic acid. A related study discusses the conformational polymorphism of 3-(azidomethyl)benzoic acid . The study suggests that the azidomethyl group could be a source of conformational polymorphism, which might have implications in the design of solid-state reactions .Scientific Research Applications
Conformational Polymorphism Study
- Scientific Field: Crystal Engineering and Computational Analysis .
- Application Summary: 3-(Azidomethyl)benzoic acid is used in the study of conformational polymorphism, which is a subtype of polymorphism where unique crystal structures result from different conformers of a molecule .
- Methods of Application: The study involves crystal structure analysis and computational evaluations. The azidomethyl group is highlighted as a source of conformational polymorphism . Frequency calculations were also conducted on the unrestricted optimizations to ensure a local minimum .
- Results: Three conformational polymorphs of 3-(Azidomethyl)benzoic acid are reported. All three structures maintain similar carboxylic acid dimers and π–π stacking .
Corrosion Inhibition
- Scientific Field: Material Science and Corrosion Engineering .
- Application Summary: Benzoic acid derivatives, including 3-(Azidomethyl)benzoic acid, are studied for their potential as corrosion inhibitors for AISI 316 stainless steel in hydrochloric acid medium .
- Methods of Application: The study uses weight loss (WL), open circuit potential (OCP), potentiodynamic polarization method, electrochemical impedance spectroscopy (EIS), and scanning electron microscopy (SEM) analysis . Quantum chemical calculations and Monte Carlo simulations are also used for further insight into the adsorption mechanism of the inhibitor molecules on Fe (110) .
- Results: The inhibition efficiency of these inhibitors increased with the increase in concentration. The order of inhibition efficiency was found to be 3,4-dihydroxybenzoic acid > para-hydroxybenzoic acid > benzoic acid .
Covalent Surface Functionalization of Carbon Nanostructures
- Scientific Field: Material Science and Nanotechnology .
- Application Summary: 3-(Azidomethyl)benzoic acid is used in the covalent surface functionalization of carbon nanostructures . This process is crucial for enhancing the properties of carbon-based materials and expanding their applications .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the available resources .
- Results: The outcomes of this application are not specified in the available resources .
Future Directions
properties
IUPAC Name |
3-(azidomethyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c9-11-10-5-6-2-1-3-7(4-6)8(12)13/h1-4H,5H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHRRDHYXBMYXQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Azidomethyl)benzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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